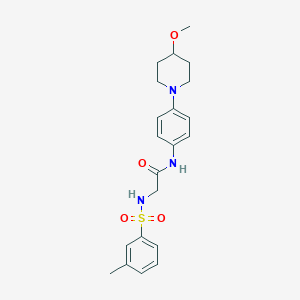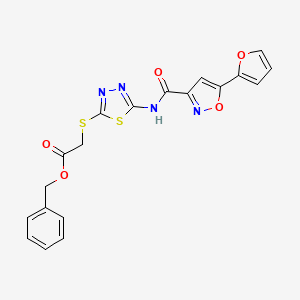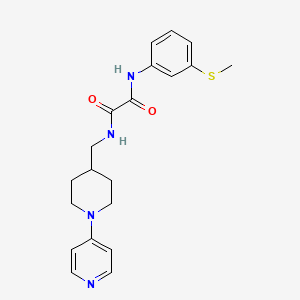![molecular formula C14H21N3O2 B2642242 2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide CAS No. 348614-18-6](/img/structure/B2642242.png)
2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Activity
Research on similar compounds to 2-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide has demonstrated their potential in anticonvulsant applications. For instance, modifications to the structure of N-(2,6-dimethylphenyl)-substituted benzamides have shown effective anticonvulsant activities in animal models. These compounds were designed to sterically hinder metabolic N-acetylation, thereby enhancing their plasma concentrations and prolonging their pharmacological effects (Robertson et al., 1987). Similarly, efforts to limit metabolic inactivation through the synthesis of analogues resulted in compounds with notable anticonvulsant activities, indicating the therapeutic potential of these modifications in epilepsy treatment (Afolabi & Okolie, 2013).
Histone Deacetylase Inhibition for Cancer Therapy
Compounds structurally related to this compound have been investigated for their role in inhibiting histone deacetylases (HDACs), a class of enzymes involved in chromatin remodeling and gene expression. N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), for example, has demonstrated selective inhibition of HDACs, showing promise as an anticancer drug by blocking cancer cell proliferation and inducing apoptosis. It is orally bioavailable and has entered clinical trials, highlighting its potential in cancer therapy (Zhou et al., 2008). Additionally, CI-994 or N-acetyldinaline, which shares functional groups with the compound of interest, has been shown to induce hyperacetylation of histone H3 in colon carcinoma cells, suggesting its mechanism of antitumor activity may be related to HDAC inhibition (Kraker et al., 2003).
Environmental and Analytical Chemistry
The chemical structure of this compound suggests potential applications in environmental and analytical chemistry. For instance, derivatives of similar compounds have been used as molecular probes for the detection of carbonyl compounds (aldehydes and ketones) in environmental water samples. This application underscores the utility of such compounds in sensitive detection methods, contributing to environmental monitoring and protection efforts (Houdier et al., 2000).
Propriétés
IUPAC Name |
2-acetamido-N-[3-(dimethylamino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11(18)16-13-8-5-4-7-12(13)14(19)15-9-6-10-17(2)3/h4-5,7-8H,6,9-10H2,1-3H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOFOQFJLQQWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B2642162.png)



![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2642166.png)
![N-(3-(dimethylamino)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2642168.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl benzoate](/img/structure/B2642170.png)
![3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride](/img/structure/B2642172.png)



![9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2642182.png)
